molecular formula C40H39F5N4O7S B613533 Fmoc-D-Arg(Pbf)-OPfp CAS No. 200132-33-8

Fmoc-D-Arg(Pbf)-OPfp

Cat. No.: B613533
CAS No.: 200132-33-8
M. Wt: 814.84
InChI Key: SKUZYOYASRPHMO-MUUNZHRXSA-N
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Description

Fmoc-D-Arg(Pbf)-OPfp: is a derivative of the amino acid arginine, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the guanidino side chain. The pentafluorophenyl (OPfp) ester is used to activate the carboxyl group, facilitating peptide bond formation. This compound is particularly useful in the synthesis of peptides due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pbf)-OPfp typically involves the following steps:

    Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Guanidino Group: The guanidino group is protected with the Pbf group using Pbf chloride in the presence of a base like triethylamine.

    Activation of the Carboxyl Group: The carboxyl group is activated by converting it to the pentafluorophenyl ester using pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The pentafluorophenyl ester group can undergo nucleophilic substitution with amines to form peptide bonds.

    Deprotection Reactions: The Fmoc and Pbf groups can be removed under basic and acidic conditions, respectively.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Pbf Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) is used to remove the Pbf group.

Major Products:

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Arg(Pbf)-OPfp is widely used in the synthesis of peptides for research and therapeutic purposes.

    Bioconjugation: It is used in the conjugation of peptides to other biomolecules for the development of bioconjugates.

Biology:

    Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.

    Cell Signaling Studies: Peptides synthesized using this compound are used to investigate cell signaling pathways.

Medicine:

    Drug Development: Peptides synthesized using this compound are explored as potential therapeutic agents for various diseases.

    Vaccine Development: It is used in the synthesis of peptide-based vaccines.

Industry:

Mechanism of Action

Peptide Bond Formation:

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Fmoc-D-Arg(Pmc)-OPfp: Similar to Fmoc-D-Arg(Pbf)-OPfp but with a different protecting group (Pmc) for the guanidino side chain.

    Fmoc-D-Arg(Mtr)-OPfp: Another variant with the Mtr protecting group for the guanidino side chain.

    Fmoc-D-Arg(Tos)-OPfp: Uses the Tosyl (Tos) group for protecting the guanidino side chain.

Uniqueness:

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZYOYASRPHMO-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39F5N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099281
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200132-33-8
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200132-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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